molecular formula C16H12F6 B1350187 1,2-Bis[2'-(trifluoromethyl)phenyl]ethane CAS No. 287172-66-1

1,2-Bis[2'-(trifluoromethyl)phenyl]ethane

Cat. No.: B1350187
CAS No.: 287172-66-1
M. Wt: 318.26 g/mol
InChI Key: OBMDBKNYJGWWJX-UHFFFAOYSA-N
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Description

1,2-Bis[2’-(trifluoromethyl)phenyl]ethane is an organic compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis[2’-(trifluoromethyl)phenyl]ethane typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with a suitable base, followed by coupling with another 2-(trifluoromethyl)benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon, and the reaction conditions include elevated temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of 1,2-Bis[2’-(trifluoromethyl)phenyl]ethane follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis[2’-(trifluoromethyl)phenyl]ethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and various substituted derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

1,2-Bis[2’-(trifluoromethyl)phenyl]ethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis[2’-(trifluoromethyl)phenyl]ethane involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The compound can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(4-trifluoromethylphenyl)-ethan-1,2-dione
  • 1,2-Bis(4-(trifluoromethyl)phenyl)ethyne
  • 1,2-Bis(2-(trifluoromethyl)phenyl)ethane

Uniqueness

1,2-Bis[2’-(trifluoromethyl)phenyl]ethane is unique due to the specific positioning of the trifluoromethyl groups, which imparts distinct chemical and physical properties. This positioning affects the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications .

Properties

IUPAC Name

1-(trifluoromethyl)-2-[2-[2-(trifluoromethyl)phenyl]ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F6/c17-15(18,19)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16(20,21)22/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMDBKNYJGWWJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CC=CC=C2C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378294
Record name 1,2-Bis[2'-(trifluoromethyl)phenyl]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287172-66-1
Record name 1,2-Bis[2'-(trifluoromethyl)phenyl]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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